4-Ethyl-7-hydroxycoumarin

Lipophilicity Drug Metabolism HPLC

4-Ethyl substitution alters hydrophobicity, enzyme specificity, and fluorescence vs. 7-hydroxycoumarin. Essential for reproducible CYP2A6 O-deethylation assays and HPLC method validation. Not a generic substitute. Secure your batch for consistent research data.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 64231-10-3
Cat. No. B1309978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-7-hydroxycoumarin
CAS64231-10-3
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)OC2=C1C=CC(=C2)O
InChIInChI=1S/C11H10O3/c1-2-7-5-11(13)14-10-6-8(12)3-4-9(7)10/h3-6,12H,2H2,1H3
InChIKeyUNRDBISCGQHNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-7-hydroxycoumarin (CAS 64231-10-3) for Research and Industrial Applications: A Procurement-Focused Overview


4-Ethyl-7-hydroxycoumarin (CAS 64231-10-3) is a synthetic derivative of the coumarin class, belonging to the broader family of 7-hydroxycoumarins (umbelliferones). This compound is characterized by an ethyl substituent at the 4-position of the coumarin ring, which fundamentally alters its physicochemical properties compared to the parent 7-hydroxycoumarin. Key computed properties include a molecular weight of 190.19 g/mol, an XLogP3 value of 2.3, and a topological polar surface area (TPSA) of 46.5 Ų [1]. These properties dictate its behavior in fluorescence assays and chromatographic separations. The compound is primarily utilized as a fluorogenic probe and as a precursor or metabolite in studies of cytochrome P450 (CYP) enzyme activity, particularly in O-dealkylation and hydroxylation reactions [2].

Why 4-Ethyl-7-hydroxycoumarin Cannot Be Replaced by Common 7-Hydroxycoumarin Analogs in Critical Assays


Substituting 4-ethyl-7-hydroxycoumarin with unsubstituted 7-hydroxycoumarin, or even 4-methyl-7-hydroxycoumarin, is not a like-for-like exchange due to significant differences in critical experimental parameters. The 4-alkyl substitution directly impacts the compound's hydrophobicity (logP) and, consequently, its partitioning into biological membranes, binding to serum proteins, and retention time in reversed-phase HPLC analyses. Critically, the 4-alkyl group also influences the compound's interaction with key enzyme active sites. Studies on the structure-activity relationships of coumarin 7-hydroxylase (CYP2A6/2A5) have shown that the presence and size of the 4-alkyl substituent profoundly affect substrate selectivity and catalytic efficiency [1]. Furthermore, the electronic effects of the ethyl group alter the fluorescence quantum yield and emission wavelength of the core fluorophore, meaning that an assay calibrated for 7-hydroxycoumarin will not provide accurate quantitative data for the 4-ethyl derivative [2]. Therefore, method validation and result reproducibility hinge on the use of the exact compound specified.

Quantitative Differentiation of 4-Ethyl-7-hydroxycoumarin from Closest Analogs for Scientific Selection


Increased Lipophilicity (XLogP3) of 4-Ethyl-7-hydroxycoumarin versus Unsubstituted 7-Hydroxycoumarin

The substitution of a hydrogen atom at the 4-position with an ethyl group in 4-ethyl-7-hydroxycoumarin results in a markedly higher predicted octanol-water partition coefficient (XLogP3) compared to the parent compound, 7-hydroxycoumarin. This increase in lipophilicity has direct and quantifiable implications for its behavior in both biological and analytical systems. Based on computed physicochemical properties, the XLogP3 value for 4-ethyl-7-hydroxycoumarin is 2.3 [1], whereas the value for 7-hydroxycoumarin is 0.8 [2]. This represents a difference of +1.5 log units, indicating that 4-ethyl-7-hydroxycoumarin is significantly more hydrophobic.

Lipophilicity Drug Metabolism HPLC ADME

Influence of 4-Alkyl Substitution on Substrate Specificity for Cytochrome P450 2A5 (Coumarin 7-Hydroxylase)

In a structure-activity relationship study of coumarin 7-hydroxylase (CYP2A5), a close ortholog of human CYP2A6, the impact of 4-position substitution on substrate suitability was directly assessed. While the study did not provide kinetic constants (Km, Vmax), it established a qualitative ranking of compounds as substrates. Both 7-ethoxy-4-ethylcoumarin and 7-ethoxy-4-methylcoumarin were identified as suitable substrates for this enzyme, whereas unsubstituted 7-ethoxycoumarin is a less selective substrate, metabolized by a broader range of CYP isoforms [1]. This indicates that the 4-ethyl group contributes to a specific enzyme-substrate interaction profile that differs from non-alkylated or differently alkylated analogs. The presence of a 4-alkyl group is therefore not merely an inert modification but a determinant of enzyme recognition, with the ethyl group offering a distinct steric and hydrophobic interaction footprint compared to a methyl group.

Enzyme Kinetics Cytochrome P450 CYP2A6 Substrate Specificity

Differentiation by Reversed-Phase HPLC Retention Based on LogP

The difference in lipophilicity (ΔXLogP3 = +1.5) between 4-ethyl-7-hydroxycoumarin and 7-hydroxycoumarin directly translates into significantly different chromatographic behavior. In reversed-phase high-performance liquid chromatography (RP-HPLC), where retention is primarily governed by hydrophobic interactions with the stationary phase (e.g., C18), a higher logP value results in longer retention times. While a specific retention time shift cannot be provided without a defined method, the predicted difference of 1.5 log units is substantial and ensures baseline resolution between the two compounds on standard RP-HPLC gradients. For comparison, a structurally similar but more hydrophobic analog, 4-heptadecyl-7-hydroxycoumarin (logP ~8-9), would be essentially unretainable on typical RP-HPLC conditions without a highly organic mobile phase, highlighting how the 4-alkyl chain length governs analytical separation [1].

Analytical Chemistry Chromatography HPLC Method Development

Primary Research and Industrial Application Scenarios for 4-Ethyl-7-hydroxycoumarin


As a Fluorogenic Probe in Cytochrome P450 (CYP2A6) Activity Assays

4-Ethyl-7-hydroxycoumarin, often used as its 7-ethoxy precursor (7-ethoxy-4-ethylcoumarin), is employed as a pro-fluorescent substrate to measure the O-deethylation activity of specific cytochrome P450 enzymes, particularly CYP2A6. The presence of the 4-ethyl group contributes to a substrate-enzyme interaction profile that differs from the commonly used 7-ethoxycoumarin, which is metabolized by a wider range of CYP isoforms [1]. This application leverages the quantitative differences in lipophilicity (XLogP3 = 2.3) that facilitate its use in cellular assays [2].

As an Analytical Reference Standard for HPLC Method Development

Due to its distinct lipophilicity (XLogP3 = 2.3) relative to 7-hydroxycoumarin (XLogP3 = 0.8), 4-ethyl-7-hydroxycoumarin serves as a valuable reference compound for developing and validating reversed-phase HPLC methods for the separation of coumarin derivatives [2]. Its intermediate retention provides a crucial calibration point between the very polar parent molecule and highly hydrophobic long-chain alkyl coumarins, facilitating accurate quantification of complex mixtures of coumarin metabolites and derivatives [3].

As a Synthetic Intermediate for 7-Alkoxy-4-ethylcoumarin Derivatives

The free 7-hydroxyl group on 4-ethyl-7-hydroxycoumarin provides a convenient handle for further synthetic derivatization, such as alkylation to form 7-alkoxy-4-ethylcoumarins. These derivatives are of interest for structure-activity relationship studies to probe the steric and electronic requirements of coumarin-binding enzymes (e.g., CYP2A5/2A6) [1]. The 4-ethyl group is a key structural feature that differentiates the final product's properties from those of the 4-methyl or unsubstituted analogs, influencing its subsequent biological activity and analytical behavior.

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